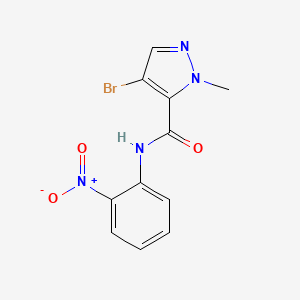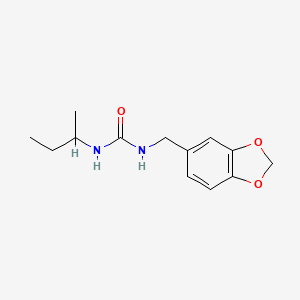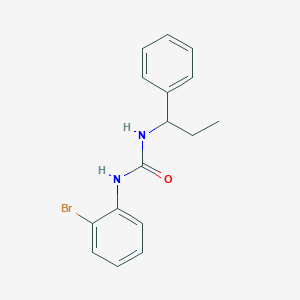![molecular formula C15H14BrFN2O B4286209 N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as BFEU, is a synthetic compound that has been widely used in scientific research. BFEU is a urea derivative that has a unique chemical structure, making it a valuable tool in various biochemical and physiological studies.
Mécanisme D'action
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea acts as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This leads to the inhibition of the kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can lead to the inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has also been shown to affect glucose metabolism by inhibiting glycogen synthase kinase 3, which regulates the synthesis and degradation of glycogen.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a valuable tool in scientific research due to its potency and selectivity as a kinase inhibitor. However, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has some limitations in lab experiments. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is not a specific inhibitor of a single kinase, and its effects on different kinases can vary. Additionally, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in scientific research. One potential application is in the study of cancer. Protein kinases play a crucial role in the development and progression of cancer, and N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea could be used to study the kinase pathways involved in cancer progression. Another possible direction is in the development of new kinase inhibitors based on the structure of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The unique structure of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea could be used as a starting point for the development of new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a synthetic compound that has been widely used in scientific research as a tool to study various biological processes. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of cellular signaling pathways. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has several biochemical and physiological effects, including the inhibition of cell proliferation and alteration of glucose metabolism. While N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has some limitations in lab experiments, its unique chemical structure makes it a valuable tool in scientific research.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively used in scientific research as a tool to study various biological processes. One of the most common applications of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is in the study of protein kinases. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and checkpoint kinase 1.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJKINZSYTMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)


![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
